molecular formula C13H18N4 B1663185 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 684648-95-1

3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B1663185
CAS No.: 684648-95-1
M. Wt: 230.31 g/mol
InChI Key: CDSDHYZARNPIPW-UHFFFAOYSA-N
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Description

3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a cycloheptyl group attached at the 3-position. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of a palladium catalyst to yield the desired imidazo[4,5-b]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive allosteric modulator of GABA receptors, enhancing their activity and leading to various physiological effects. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

What sets 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine apart is its unique cycloheptyl group, which may confer distinct pharmacological properties and reactivity compared to its analogs. This structural variation can influence its binding affinity to molecular targets and its overall biological activity .

Properties

IUPAC Name

3-cycloheptylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c14-13-16-11-8-5-9-15-12(11)17(13)10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSDHYZARNPIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C3=C(C=CC=N3)N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436476
Record name 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684648-95-1
Record name 3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
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3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
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3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
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3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 5
3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 6
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3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine

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